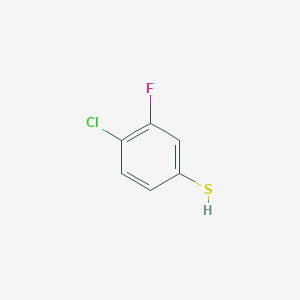

4-Chloro-3-fluorobenzenethiol

Description

Overview of Substituted Benzenethiols in Contemporary Chemical Research

Substituted benzenethiols, a class of aromatic thiols, are pivotal building blocks and intermediates in a wide array of modern chemical research fields. sigmaaldrich.comspringerprofessional.de Their utility stems from the reactive thiol (-SH) group attached to a benzene (B151609) ring, which can be further functionalized with various substituent groups. sigmaaldrich.com These compounds are integral to organic synthesis, serving as precursors for a multitude of more complex molecules. springerprofessional.de In medicinal chemistry, the benzenethiol (B1682325) scaffold is found in numerous pharmacologically active agents, exhibiting activities such as anticonvulsant, antimicrobial, and antitumor properties. ijcrt.org

The versatility of substituted benzenethiols also extends to materials science, where they are used to modify surfaces and create self-assembled monolayers. For instance, benzenethiol derivatives have been investigated for their ability to form dense, hydrophobic layers on perovskite solar cells, which can enhance charge transfer and improve the stability of these devices. rsc.org Furthermore, their unique electronic properties make them subjects of interest in the study of surface-enhanced Raman spectroscopy (SERS), where they help to understand chemical enhancement mechanisms. acs.org The broad applicability of these compounds ensures their continued importance in both academic and industrial research. springerprofessional.deijcrt.org

Chemical Significance of Halogenated Aromatic Thiols

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring of benzenethiols significantly modulates their physical and chemical properties, a strategy widely employed in medicinal chemistry and materials science. acs.org Halogens, particularly chlorine and fluorine, can alter a molecule's reactivity, lipophilicity, and conformation. This has profound implications for how these molecules interact with biological systems or assemble into larger structures. acs.orgmdpi.com For example, the presence of halogens can lead to the formation of halogen bonds, which are specific non-covalent interactions that can influence protein-ligand binding. acs.org

In synthetic chemistry, halogenated aromatic thiols are valuable intermediates. The halogen substituents can act as leaving groups in nucleophilic substitution reactions or direct further substitutions on the aromatic ring. acs.org The specific placement of halogens is crucial; for instance, the reactivity of a thiol group can be influenced by the electronic effects (inductive and resonance) of adjacent halogens. cdnsciencepub.com The conversion of halogenated thiols into sulfonyl halides produces versatile intermediates for creating sulfonamides, sulfones, and other sulfur-containing functional groups that are prevalent in pharmaceuticals and agrochemicals. rsc.org The unique electronic signature imparted by halogens also makes these compounds useful probes in spectroscopic studies. ed.ac.ukacs.org

Positioning of 4-Chloro-3-fluorobenzenethiol within the Field of Organosulfur Chemistry

Organosulfur chemistry is a broad field that studies the properties and synthesis of compounds containing carbon-sulfur bonds. nih.gov Within this domain, this compound holds a specific and important position as a di-halogenated aromatic thiol. Its structure, featuring a thiol group, a chlorine atom, and a fluorine atom on a benzene ring, makes it a distinct building block. The chlorine and fluorine atoms at the 4 and 3 positions, respectively, create a unique electronic environment on the aromatic ring, influencing the acidity and nucleophilicity of the thiol group.

This specific substitution pattern is of significant interest in the synthesis of targeted molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.ainih.gov The "3-chloro-4-fluorophenyl" motif, which would be generated from this thiol, has been identified as a key structural feature in the development of enzyme inhibitors, such as those for tyrosinase. nih.gov The compound serves as a precursor to more complex molecules where this specific halogenation pattern is desired to optimize biological activity or material properties. scienceopen.com Its reactions are a subject of study in understanding the mechanisms of thiol chlorination and other transformations central to organosulfur chemistry. ed.ac.ukacs.org

Scope and Objectives of Research on this compound

Research concerning this compound is primarily driven by its utility as a synthetic intermediate. The main objectives focus on its efficient synthesis and its subsequent application in the creation of high-value chemical entities. A key area of investigation is its use in the development of novel pharmaceuticals. For example, derivatives of this thiol have been explored as components of multi-angiokinase inhibitors for cancer therapy. scienceopen.com

Another significant research objective is to understand how its specific di-halogen substitution pattern influences molecular interactions and reactivity. This includes studying its role in the synthesis of liquid crystals, polymers, and other advanced materials where fine-tuning of electronic and physical properties is essential. The compound also serves as a model substrate in mechanistic studies of reactions involving aromatic thiols, providing insight into reaction pathways and the influence of multiple halogen substituents. ed.ac.uk

Below is a data table summarizing the key properties of this compound and its related starting materials.

| Property | This compound | 1-Bromo-4-chloro-3-fluorobenzene | 4-Chloro-3-fluoroaniline |

| Molecular Formula | C₆H₄ClFS | C₆H₃BrClF | C₆H₅ClFN |

| Molecular Weight | 162.61 g/mol nih.gov | 209.44 g/mol sigmaaldrich.com | Not specified |

| CAS Number | Not explicitly found for this isomer, 175277-99-3 for 2-Chloro-4-fluorobenzenethiol nih.gov | Not specified | Not specified |

| Physical State | Liquid (implied) | Solid sigmaaldrich.com | Solid ontosight.ai |

| Key Synthetic Precursor | Yes | Yes sigmaaldrich.com | Yes ontosight.ai |

Properties

IUPAC Name |

4-chloro-3-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUYGLGITHRVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483465 | |

| Record name | 4-Chloro-3-fluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60811-22-5 | |

| Record name | 4-Chloro-3-fluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-fluorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Chloro 3 Fluorobenzenethiol

Established Synthetic Routes to 4-Chloro-3-fluorobenzenethiol

The primary methods for synthesizing this compound revolve around the introduction of a sulfur-containing functional group to a pre-functionalized aromatic ring. These methods are often tailored to optimize yield and purity while managing the regioselectivity of the reactions.

Nucleophilic Substitution Strategies for Thiol Group Introduction

One of the most direct methods for the introduction of a thiol group onto an aromatic ring is through nucleophilic aromatic substitution (SNAr). This strategy typically involves the reaction of a suitably activated haloaromatic compound with a sulfur nucleophile. For the synthesis of this compound, a potential precursor would be a dihalo-fluorobenzene derivative where one of the halogens can act as a leaving group.

A general approach involves the reaction of a substituted halobenzene with a thiohydrogenating reagent in a non-protonic polar solvent. google.com The reaction is typically stirred for a period of 1 to 20 hours at temperatures ranging from 50°C to 200°C. google.com Following the substitution reaction, the mixture is acidified to a pH of 1-6 to protonate the resulting thiolate and yield the desired benzenethiol (B1682325). google.com

| Parameter | Condition |

| Reactant | Substituted Halobenzene |

| Reagent | Thiohydrogenating agent |

| Solvent | Non-protonic polar solvent |

| Temperature | 50-200 °C |

| Reaction Time | 1-20 hours |

| Work-up | Acidification (pH 1-6) |

This table outlines the general conditions for the synthesis of substituted benzenethiols via nucleophilic substitution.

The success of this method is highly dependent on the activation of the aromatic ring. Electron-withdrawing groups positioned ortho or para to the leaving group can significantly enhance the rate of nucleophilic aromatic substitution. nih.gov In the case of precursors to this compound, the electronic properties of the chlorine and fluorine atoms, as well as any other substituents, would influence the reaction's feasibility and regioselectivity.

Halogenation and Functionalization of Benzenethiol Precursors

An alternative strategy involves starting with a benzenethiol derivative and introducing the desired halogen substituents. For instance, the halogenation of a fluorobenzenethiol precursor could yield this compound. The regiochemistry of the halogenation is directed by the existing substituents on the aromatic ring.

The chlorination of 4-fluorothiophenol using N-chlorosuccinimide (NCS) in dichloromethane has been studied. acs.org This reaction proceeds through a mechanism involving the in situ generation of a disulfide, which is then cleaved by transient molecular chlorine released from NCS in the presence of HCl. acs.org This process leads to the formation of a sulfenyl chloride intermediate. acs.org

| Reactant | Reagent | Solvent | Key Intermediate |

| 4-Fluorothiophenol | N-Chlorosuccinimide (NCS) | Dichloromethane | 4-Fluorobenzenesulfenyl chloride |

This table summarizes the key components of the chlorination of 4-fluorothiophenol.

Further functionalization or subsequent reaction steps would be necessary to arrive at the this compound structure. The directing effects of both the fluorine and the thiol (or its protected form) groups would need to be carefully considered to achieve the desired substitution pattern.

Multi-step Synthetic Pathways for this compound

Complex substituted aromatic compounds like this compound are often synthesized through multi-step reaction sequences. libretexts.orglibretexts.org The order of reactions is crucial to ensure the correct regiochemistry of the final product, as the directing effects of the substituents guide the position of incoming groups. libretexts.orgyoutube.com

A plausible multi-step synthesis could begin with a readily available starting material, such as 3-fluoro-4-chlorotoluene or 4-bromo-3-fluorotoluene. researchgate.net The synthesis of these precursors often involves diazotization reactions. researchgate.net For example, 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene have been synthesized from o-nitro-p-toluidine through a sequence of reactions including a diazo reaction at high temperature, a Sandmeyer reaction, reduction, and a Schiemann reaction. researchgate.net

Once the desired halogenated toluene is obtained, the methyl group can be functionalized and converted into a thiol group through various methods. This might involve radical bromination of the benzylic position followed by substitution with a sulfur nucleophile and subsequent reduction. The ability to plan a successful multi-step synthesis requires a thorough understanding of the uses and limitations of numerous organic reactions. libretexts.org

Alternative Synthetic Approaches for Analogous Halogenated Thiols

The methodologies used for the synthesis of other halogenated thiols can often be adapted for the preparation of this compound. These alternative approaches provide flexibility in the choice of starting materials and reaction conditions.

High-Temperature Reactions of Halogenated Aromatics with Hydrogen Sulfide (B99878)

High-temperature reactions involving halogenated aromatic compounds and a source of sulfur, such as hydrogen sulfide (H₂S), can potentially lead to the formation of aryl thiols. Thermal reactions of chlorobenzene (B131634) and dichlorobenzene in hydrogen have been studied at temperatures between 833 to 1275 K. osti.gov The presence of hydrogen can accelerate the destruction of chlorinated aromatics through a catalytic gas-phase process involving the displacement of the aromatic chlorine by atomic hydrogen. osti.gov

While these conditions are harsh, the reaction of hydrogen sulfide with dihalomethanes has been shown to proceed, suggesting that under specific conditions, a similar reaction could occur with dihalogenated benzenes. mit.edu The industrial synthesis of hydrogen sulfide itself can be achieved by reacting hydrogen gas with sulfur at an optimal temperature of 310 °C. nih.gov The reactivity of hydrogen sulfide as a nucleophile is well-established, although its reaction with unactivated aryl halides typically requires forcing conditions. nih.gov

Grignard Reagent-Mediated Syntheses of Halogenated Phenyl Derivatives

A versatile method for the formation of carbon-sulfur bonds involves the use of Grignard reagents. This approach is particularly useful for the synthesis of aryl thiols from the corresponding aryl halides. The process begins with the formation of a Grignard reagent from an aryl halide, such as 4-bromo-1-chloro-2-fluorobenzene. This is achieved by reacting the aryl halide with magnesium metal in an anhydrous ether solvent, like THF. stackexchange.com

The resulting Grignard reagent is then reacted with elemental sulfur. stackexchange.com This reaction forms a thiolate, which upon acidic workup, yields the desired thiol. stackexchange.com This method avoids the use of odorous thiols as starting materials. organic-chemistry.org

| Step | Reactants | Solvent | Product |

| 1. Grignard Formation | Aryl Halide, Magnesium | Anhydrous Ether (e.g., THF) | Arylmagnesium Halide |

| 2. Thiolation | Arylmagnesium Halide, Elemental Sulfur | - | Magnesium Thiolate |

| 3. Protonation | Magnesium Thiolate, Acid | - | Aryl Thiol |

This table outlines the general steps for the synthesis of aryl thiols using Grignard reagents.

This approach offers a reliable route to a wide variety of substituted aryl thiols, including halogenated derivatives. The functional group tolerance of Grignard reactions needs to be considered, but for many halogenated systems, it provides a high-yielding pathway.

Regioselectivity and Stereoselectivity in the Synthesis of this compound

Regioselectivity

Regioselectivity refers to the preference for a chemical reaction to occur at one specific position or direction over others. In the synthesis of this compound, achieving the correct 1-thio, 3-fluoro, 4-chloro substitution pattern on the benzene (B151609) ring is paramount and is determined entirely by the choice of starting material and reaction pathway.

Common precursors for aryl thiols include corresponding anilines, sulfonyl chlorides, or aryl halides. The regiochemistry of this compound is thus locked in by the precursor's structure. For instance:

Starting from 4-Chloro-3-fluoroaniline: The positions of the chloro and fluoro groups are already established. The synthetic challenge is the conversion of the amino group into a thiol group, typically via a diazotization reaction followed by treatment with a sulfur-containing reagent like potassium ethyl xanthate. In this case, the regioselectivity of the final product is directly inherited from the starting aniline.

Starting from 4-Chloro-3-fluorobenzenesulfonyl chloride: The reduction of this precursor directly yields the target thiol. The synthesis of the sulfonyl chloride itself dictates the regiochemistry. This is often achieved by the chlorosulfonation of 1-chloro-2-fluorobenzene. The directing effects of the halogen substituents guide the position of the incoming sulfonyl chloride group. Both chlorine and fluorine are ortho-, para-directing groups for electrophilic aromatic substitution. However, the fluorine atom is more activating than chlorine, and steric hindrance can influence the final ratio of isomers.

Starting from 1,4-dichloro-2-fluorobenzene: A potential route could involve a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by a sulfur nucleophile. The success of this route would depend on the relative activation of the two chlorine atoms by the fluorine substituent. Generally, SNAr reactions are favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. youtube.comwikipedia.org The fluorine atom's strong inductive electron-withdrawing effect would activate the ring for nucleophilic attack. stackexchange.com

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. wikipedia.org Since this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and lacks any stereocenters, the concept of stereoselectivity is not applicable to its direct synthesis. ethz.ch

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring economic viability. For a multi-step synthesis of this compound, each step would require individual optimization. Using the reduction of an arylsulfonyl chloride as a representative example, key parameters to optimize include the choice of reducing agent, catalyst, solvent, temperature, and reaction time. organic-chemistry.org

An illustrative optimization table for a generic arylsulfonyl chloride reduction is shown below.

Interactive Table: Illustrative Optimization of Aryl Thiol Synthesis

| Entry | Reducing Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Zinc Dust | - | Acetic Acid | 100 | 6 | 75 |

| 2 | Triphenylphosphine | - | Toluene | 110 | 0.5 | 89 |

| 3 | H₂ (50 psi) | 5% Pd/C (1%) | THF | 50 | 4 | 92 |

| 4 | H₂ (50 psi) | 5% Pd/C (1%) | THF | 70 | 2 | 95 |

| 5 | H₂ (50 psi) | 5% Pd/C (0.5%) | Toluene | 70 | 2 | 91 |

This table is a generalized example and does not represent actual experimental data for this compound.

Catalytic Systems in Thiol Synthesis

Catalysts are frequently employed to enhance the efficiency and selectivity of reactions leading to aryl thiols.

Reduction of Arylsulfonyl Chlorides: The catalytic hydrogenation of arylsulfonyl chlorides is an important industrial method for producing aryl thiols. core.ac.uk This process avoids the use of stoichiometric metal reductants like zinc, which generate large amounts of waste. google.comgoogle.com Palladium-based catalysts, such as palladium on carbon (Pd/C), are highly effective for this transformation. google.comtaylorfrancis.com The reaction is typically performed under hydrogen pressure in the presence of a mild base to neutralize the hydrogen chloride byproduct. taylorfrancis.com

Cross-Coupling Reactions: Modern synthetic methods allow for the formation of C-S bonds through transition-metal-catalyzed cross-coupling reactions. For instance, aryl halides can be coupled with a sulfur source using catalysts based on copper or palladium. Thiolate-assisted copper(I) catalysis has been shown to be an efficient method for the C–S cross-coupling of thiophenols with aryl iodides. rsc.org A similar strategy could potentially be adapted for the synthesis of this compound from a suitable precursor like 1-bromo-4-chloro-3-fluorobenzene.

Reaction with Thiourea: A nickel-catalyzed reaction between aryl halides and thiourea can be used to produce aromatic thiols directly, offering an advantage over traditional methods that form an intermediate isothiuronium salt. google.com

Industrial Scale-Up Considerations and Continuous Flow Processes

Translating a laboratory-scale synthesis to an industrial process involves overcoming several challenges.

Scale-Up Considerations: Key issues include managing heat transfer for exothermic reactions (such as reductions or nitrations), ensuring efficient mixing in large reactors, handling potentially hazardous reagents and byproducts (like hydrogen chloride), and developing robust purification methods. google.com The reduction of arylsulfonyl chlorides with zinc and acid, for example, is a classic method that is difficult on a large scale due to its exothermic nature and the handling of metallic zinc. google.com Catalytic hydrogenation processes are often preferred for their cleaner profiles. core.ac.uk

Continuous Flow Processes: Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering significant advantages over traditional batch processing, particularly for industrial applications. mdpi.comnih.gov These benefits include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, and superior heat exchange capabilities prevent thermal runaways.

Improved Efficiency: Precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and selectivities. researchgate.net

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler than redesigning large batch reactors. researchgate.net The synthesis of various sulfur-containing compounds, including those derived from aryl thiols, has been successfully demonstrated using continuous-flow systems. mdpi.comnih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Fluorobenzenethiol

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

The vibrational spectrum of 4-Chloro-3-fluorobenzenethiol is characterized by distinct modes associated with the thiol group, the carbon-halogen bonds, and the benzene (B151609) ring. While a complete experimental spectrum for this specific molecule is not widely published, the assignments can be reliably predicted based on studies of similar substituted benzenes, such as 4-fluorobenzenethiol and 4-chlorobenzenethiol. cdc.govnist.gov

S-H Vibrations: The thiol S-H stretching vibration (νS-H) is expected to appear as a weak band in the FT-IR spectrum in the range of 2550-2600 cm⁻¹. researchgate.net The in-plane bending (δS-H) and out-of-plane torsion (γS-H) modes typically occur at lower frequencies.

C-S Vibrations: The C-S stretching vibration (νC-S) is anticipated in the region of 600-750 cm⁻¹. This mode can be sensitive to the conformation of the thiol group relative to the aromatic ring.

C-F and C-Cl Vibrations: The C-F stretching mode (νC-F) is typically strong in the IR spectrum and is expected to be found in the 1200-1270 cm⁻¹ range. The C-Cl stretching vibration (νC-Cl) is found at a lower frequency, generally between 600 and 800 cm⁻¹, due to the higher mass of chlorine compared to fluorine. spectroscopyonline.com

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic vibrations. The C-H stretching modes (νC-H) appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. In-plane (δC-H) and out-of-plane (γC-H) C-H bending vibrations occur in the 1000-1300 cm⁻¹ and 750-950 cm⁻¹ regions, respectively. The specific pattern of the out-of-plane bending is indicative of the 1,2,4-trisubstitution pattern of the benzene ring.

| Vibrational Mode | Abbreviation | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | ν(C-H) | 3050 - 3150 | Medium-Weak |

| Thiol S-H Stretch | ν(S-H) | 2550 - 2600 | Weak |

| Aromatic C=C Stretch | ν(C=C) | 1400 - 1600 | Medium-Strong |

| Carbon-Fluorine Stretch | ν(C-F) | 1200 - 1270 | Strong |

| Aromatic C-H In-plane Bend | δ(C-H) | 1000 - 1300 | Medium |

| Aromatic C-H Out-of-plane Bend | γ(C-H) | 750 - 950 | Strong |

| Carbon-Chlorine Stretch | ν(C-Cl) | 600 - 800 | Strong |

| Carbon-Sulfur Stretch | ν(C-S) | 600 - 750 | Medium-Weak |

Conformational isomerism in this compound arises from the rotation of the thiol (-SH) group around the C-S bond. This rotation leads to different spatial orientations of the sulfhydryl hydrogen with respect to the plane of the benzene ring. These different conformers, though often close in energy, can exhibit subtle differences in their vibrational spectra. mdpi.comnih.gov

The two primary conformers would be a planar conformation, where the S-H bond lies in the plane of the aromatic ring, and a non-planar conformation, where the S-H bond is oriented out of the plane. The energy difference between these conformers is typically small. iu.edu.sa High-resolution vibrational spectroscopy, particularly in the gas phase or in matrix isolation, can sometimes resolve distinct bands corresponding to different conformers. mdpi.com For instance, the C-S stretching and S-H bending modes are particularly sensitive to conformational changes. In the absence of direct experimental studies, computational methods are essential for predicting the most stable conformer and identifying which vibrational modes are most affected by the thiol group orientation.

To provide a definitive assignment of the vibrational modes and to understand the structural properties of this compound, experimental spectra are often correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) has proven to be a highly effective method for predicting the vibrational frequencies and intensities of organic molecules. dergipark.org.tr

Typically, the molecular geometry is first optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Following optimization, harmonic vibrational frequency calculations are performed. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. nih.gov To improve the agreement with experimental data, the calculated frequencies are commonly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP). nih.gov By comparing the scaled theoretical spectrum with the experimental FT-IR and FT-Raman spectra, a detailed and reliable assignment of the observed vibrational bands can be achieved. nih.gov Such analyses on related molecules have demonstrated excellent agreement between scaled DFT calculations and experimental observations. dergipark.org.trnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully characterize the molecular structure.

The ¹H NMR spectrum of this compound is expected to show signals for three distinct aromatic protons and one thiol proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating nature of the thiol group. pdx.eduubc.ca

H-2: This proton is ortho to the fluorine and meta to the chlorine. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom.

H-5: This proton is ortho to both the chlorine and the thiol group. It will likely appear as a doublet, primarily coupled to H-6.

H-6: This proton is meta to the fluorine and ortho to the chlorine. It is expected to be a doublet of doublets (dd), coupled to both H-2 and H-5.

-SH: The thiol proton typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent.

The coupling constants (J) provide information about the relative positions of the protons. Typical values for aromatic protons are: ³J (ortho) ≈ 7-9 Hz, ⁴J (meta) ≈ 2-3 Hz, and ⁵J (para) ≈ 0-1 Hz. researchgate.net The coupling between protons and the fluorine atom (J_HF) is also significant, with ³J_HF (ortho) ≈ 8-10 Hz and ⁴J_HF (meta) ≈ 5-7 Hz.

| Proton | Position | Predicted δ (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| H-2 | ortho to F, meta to Cl | ~7.1 - 7.3 | dd | ³J(H2-F) ≈ 8-10, ⁴J(H2-H6) ≈ 2-3 |

| H-5 | ortho to Cl and SH | ~7.2 - 7.4 | d | ³J(H5-H6) ≈ 8-9 |

| H-6 | meta to F, ortho to Cl | ~7.0 - 7.2 | dd | ³J(H6-H5) ≈ 8-9, ⁴J(H6-H2) ≈ 2-3 |

| SH | - | ~3.4 - 3.8 | br s | N/A |

The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals for the aromatic carbons. The chemical shifts are determined by the substituent effects, and the signals for carbons bonded to or near the fluorine atom will exhibit C-F coupling.

C-F Coupling: The carbon directly attached to the fluorine (C-3) will show a large one-bond coupling constant (¹J_CF) in the range of 240-260 Hz. Carbons at the ortho (C-2, C-4), meta (C-1, C-5), and para (C-6) positions will show progressively smaller two-bond (²J_CF), three-bond (³J_CF), and four-bond (⁴J_CF) couplings, respectively. rsc.org

Chemical Shifts: The chemical shifts can be estimated based on known substituent effects. C-1 (attached to -SH) will be shielded relative to benzene, while C-3 (attached to F) and C-4 (attached to Cl) will be significantly deshielded. chemicalbook.com

The ¹⁹F NMR spectrum provides a direct probe of the fluorine's electronic environment. It is expected to show a single signal for the fluorine atom at C-3. The chemical shift is typically reported relative to a standard like CFCl₃. colorado.edu For fluorobenzenes, the shifts are sensitive to the nature of the other substituents on the ring. dovepress.com The signal will likely appear as a multiplet due to coupling with the neighboring protons (H-2 and H-6).

| Nucleus | Position | Predicted δ (ppm) | Expected C-F Coupling (J_CF) (Hz) |

|---|---|---|---|

| ¹³C | C-1 (C-SH) | ~125 - 130 | ³J ≈ 3-5 |

| C-2 | ~115 - 120 | ²J ≈ 20-25 | |

| C-3 (C-F) | ~158 - 162 | ¹J ≈ 240-260 | |

| C-4 (C-Cl) | ~120 - 125 | ²J ≈ 15-20 | |

| C-5 | ~130 - 135 | ⁴J ≈ 1-3 | |

| C-6 | ~128 - 132 | ³J ≈ 5-8 | |

| ¹⁹F | C-3 | ~ -110 to -115 (rel. to CFCl₃) | N/A |

Two-Dimensional NMR Techniques for Structural Assignment (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural assignment of this compound, providing clear evidence of through-bond correlations between nuclei.

Correlation Spectroscopy (COSY) is a homonuclear technique that identifies proton-proton (¹H-¹H) spin couplings. In the aromatic region of the this compound spectrum, COSY would reveal cross-peaks indicating the spatial proximity of coupled protons on the benzene ring. Specifically, it would show a correlation between the proton at C6 and the proton at C5, and between the proton at C5 and the proton at C2, thus establishing the connectivity of the three adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC) , or its alternative Heteronuclear Multiple Quantum Coherence (HMQC), provides one-bond correlations between protons and the carbon atoms to which they are directly attached (¹H-¹³C). nih.govyoutube.com This technique would definitively link each aromatic proton signal to its corresponding carbon signal, confirming the assignments of C2-H2, C5-H5, and C6-H6.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for piecing together the complete molecular framework by showing correlations between protons and carbons over two to three bonds. youtube.comsdsu.edu For this compound, HMBC is instrumental in placing the substituents. For instance, the proton at C2 would show a correlation to C4 (the carbon bearing the chlorine atom) and C6. The proton at C6 would show correlations to C4 and C2. Crucially, long-range couplings from the aromatic protons to the quaternary, substituent-bearing carbons (C1, C3, and C4) would confirm the 1, 3, 4 substitution pattern.

The table below outlines the expected key correlations from these 2D NMR experiments that would be used to confirm the structure.

| Technique | Correlating Nuclei | Expected Key Correlations for this compound | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H2 ↔ H5, H5 ↔ H6 | Confirms adjacency of the three aromatic protons. |

| HSQC/HMQC | ¹H ↔ ¹³C (1-bond) | H2 ↔ C2, H5 ↔ C5, H6 ↔ C6 | Assigns each proton to its directly attached carbon. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H2 ↔ C1, C3, C4, C6 H5 ↔ C1, C3, C4 H6 ↔ C1, C4, C5 | Confirms the positions of the thiol, fluorine, and chlorine substituents relative to the protons, completing the structural assignment. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides critical information regarding the molecule's mass, elemental composition, and structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. thermofisher.com For this compound, with the molecular formula C₆H₄ClFS, the theoretical monoisotopic mass can be calculated with high precision. This experimental mass measurement would serve to unequivocally confirm the elemental formula, distinguishing it from any other potential isomers or compounds with the same nominal mass. The presence of chlorine would also be evident from the characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClFS |

| Calculated Monoisotopic Mass | 161.9706 u |

Under electron ionization (EI), this compound will form a molecular ion (M⁺˙) that subsequently undergoes fragmentation. The fragmentation pattern is dictated by the relative strengths of the bonds and the stability of the resulting fragments. Based on the fragmentation of related halogenated and aromatic thiol compounds, several key pathways can be predicted. researchgate.netmiamioh.eduyoutube.com

A primary fragmentation route would be the loss of the chlorine atom, which is a relatively good leaving group, to form a [M-Cl]⁺ ion. Another significant pathway is the cleavage of the C-S bond, leading to the loss of the thiol radical (•SH) or a neutral hydrogen sulfide (B99878) molecule (H₂S). The loss of a thiocarbonyl group (CS) from the ring is also a characteristic fragmentation for thiophenols. researchgate.net Subsequent fragmentations can involve the loss of the fluorine atom or the elimination of acetylene (B1199291) (C₂H₂) from the aromatic ring.

The table below summarizes the plausible fragmentation pathways and the corresponding mass-to-charge ratios (m/z) for the major expected fragments.

| Fragment Ion | Proposed Loss from M⁺˙ | m/z (for ³⁵Cl) | Notes |

|---|---|---|---|

| [C₆H₄ClFS]⁺˙ | - | 162 | Molecular Ion (M⁺˙) |

| [C₆H₄FS]⁺ | •Cl | 127 | Loss of chlorine radical |

| [C₆H₃ClF]⁺˙ | •SH | 129 | Loss of thiol radical |

| [C₅H₄F]⁺ | •CSCl | 81 | Loss of chlorothiocarbonyl radical after rearrangement |

| [C₆H₂ClFS]⁺ | H₂ | 160 | Loss of molecular hydrogen |

X-ray Crystallography and Solid-State Structural Analysis (if applicable)

As of the current scientific literature, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. Therefore, detailed experimental data on its solid-state packing, intermolecular interactions, and precise bond lengths and angles in the crystalline form are not available. Such an analysis would, if performed, provide valuable insight into intermolecular forces, such as potential hydrogen bonding involving the thiol group and halogen interactions.

Other Advanced Spectroscopic Probes (e.g., UV-Vis Absorption, Photoelectron Spectroscopy)

UV-Vis Absorption Spectroscopy of this compound is expected to show absorption bands in the ultraviolet region, characteristic of substituted benzene derivatives. These absorptions arise from π → π* electronic transitions within the aromatic ring. The primary bands, analogous to the B-band (benzenoid) of benzene, are typically observed. cdnsciencepub.com The presence of the sulfur, chlorine, and fluorine substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. The sulfur atom, with its lone pair of electrons, can participate in resonance with the ring, which typically has a significant effect on the position and intensity of the absorption bands.

Photoelectron Spectroscopy (PES) provides information about the electronic structure of a molecule by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. pnnl.govlibretexts.org For this compound, Ultraviolet Photoelectron Spectroscopy (UPS) would probe the energies of the valence molecular orbitals, including the π-orbitals of the benzene ring and the non-bonding orbitals localized on the sulfur, chlorine, and fluorine atoms. X-ray Photoelectron Spectroscopy (XPS) would be used to probe the higher binding energies of the core electrons (e.g., C 1s, S 2p, Cl 2p, F 1s). The core-level binding energies are sensitive to the chemical environment of the atom, and shifts in these energies can provide further confirmation of the molecular structure and the electronic effects of the substituents.

Theoretical and Computational Investigations of 4 Chloro 3 Fluorobenzenethiol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its electronic properties. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular energy, geometry, and electron distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Chloro-3-fluorobenzenethiol, DFT calculations are essential for exploring its conformational landscape. The primary source of conformational isomerism in this molecule is the orientation of the thiol (-SH) group relative to the benzene (B151609) ring.

The rotation around the C-S bond gives rise to different conformers. Theoretical studies on analogous compounds, such as substituted benzaldehydes and benzoic acids, have identified planar cis and trans isomers as the most significant conformers. nih.govmdpi.com In the context of this compound, these would correspond to the thiol hydrogen atom being oriented towards or away from the adjacent chlorine atom. DFT calculations can determine the optimized geometry for each conformer and calculate their relative energies to identify the global minimum energy structure, which is the most stable conformer. Studies on similar molecules have shown that low-energy barriers can exist between conformers, sometimes allowing for conversion between them under certain conditions. acs.org

Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data to illustrate the expected output from a DFT conformational analysis.

| Conformer | Relative Energy (kJ/mol) | Dipole Moment (Debye) | Stability Ranking |

|---|---|---|---|

| Planar-cis (S-H towards Cl) | 0.00 | 1.85 | 1 (Most Stable) |

| Planar-trans (S-H away from Cl) | 4.50 | 2.50 | 2 |

| Perpendicular | 12.80 | 2.10 | 3 (Transition State) |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set.

Exchange-Correlation Functionals: The XC functional accounts for the complex electron-electron interactions. A variety of functionals are available, ranging from simple Local Density Approximations (LDA) to more sophisticated hybrid functionals. For halogenated aromatic compounds, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide a good balance between computational cost and accuracy for geometry optimization and frequency calculations. nih.govresearchgate.net Other functionals, such as the M06-2X, are also employed, particularly when non-covalent interactions are of interest. rsc.org

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and quality of the basis set are critical. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for such molecules, indicating the use of a triple-zeta valence shell description with diffuse functions (++) and polarization functions (d,p) for both heavy atoms and hydrogen. researchgate.net For higher accuracy, especially for describing non-covalent interactions and electronic properties, Dunning's correlation-consistent basis sets, like the augmented cc-pVTZ (aug-cc-pVTZ), are often preferred. rsc.orgresearchgate.net The choice involves a trade-off, as larger basis sets significantly increase computational time. rsc.org

Molecular Orbital Analysis (HOMO-LUMO) and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is key to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. iosrjournals.org A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. acs.org

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the π-system of the benzene ring, reflecting the electron-donating character of the thiol group and the aromatic system. The LUMO, conversely, is likely distributed over the aromatic ring, particularly involving antibonding π* orbitals. The electron-withdrawing halogen substituents (Cl and F) would lower the energy of both the HOMO and LUMO and influence their distribution. globalresearchonline.net Analysis of the electron density distribution, often through methods like Mulliken population analysis, reveals the partial atomic charges, showing how the electronegative F and Cl atoms withdraw electron density from the ring. iosrjournals.org

Table 2: Hypothetical Frontier Orbital Energies for this compound This table provides representative values for a typical FMO analysis.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Electron donating ability |

| LUMO Energy | -1.20 | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.65 | Chemical stability/reactivity index |

Electrostatic Potential Surface (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.id The MEP map plots the electrostatic potential onto the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, strong negative potential is expected around the highly electronegative fluorine atom and the lone pairs of the sulfur atom.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. A region of positive potential, known as a σ-hole, is anticipated on the chlorine atom along the axis of the C-Cl bond. nih.gov The hydrogen atom of the thiol group would also exhibit positive potential.

Neutral Regions (Green): These areas represent regions of near-zero potential, typically the carbon backbone of the aromatic ring.

The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. uantwerpen.beniscpr.res.in

Prediction of Spectroscopic Parameters via Computational Methods (e.g., IR, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-based errors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net For this compound, key predicted vibrations would include the S-H stretch, C-S stretch, C-Cl stretch, C-F stretch, and various aromatic C-H and C-C stretching and bending modes. niscpr.res.in

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). walisongo.ac.id Theoretical chemical shifts are calculated and then compared to experimental values, often showing a strong linear correlation. researchgate.net This can aid in the assignment of complex spectra and confirm the molecular structure. For this molecule, calculations would predict the chemical shifts for the aromatic protons, the thiol proton, and the unique signals for the carbon and fluorine atoms, accounting for the electronic effects of all substituents. walisongo.ac.id

Table 3: Illustrative Predicted Vibrational and NMR Data for this compound This table shows examples of computationally predicted spectroscopic data.

| Spectroscopy | Parameter | Predicted Value Range | Notes |

|---|---|---|---|

| IR Frequencies (cm⁻¹) | ν(S-H) | 2550 - 2600 | Thiol stretch |

| ν(C-F) | 1200 - 1300 | Carbon-Fluorine stretch niscpr.res.in | |

| ν(C-Cl) | 700 - 750 | Carbon-Chlorine stretch researchgate.net | |

| ν(C-S) | 600 - 700 | Carbon-Sulfur stretch | |

| ¹H NMR Shifts (ppm) | δ(Ar-H) | 7.0 - 7.5 | Aromatic protons |

| δ(S-H) | 3.4 - 3.8 | Thiol proton | |

| ¹³C NMR Shifts (ppm) | δ(Ar-C) | 110 - 140 | Aromatic carbons |

| ¹⁹F NMR Shifts (ppm) | δ(C-F) | -110 to -125 | Fluorine nucleus walisongo.ac.id |

Modeling of Intramolecular Interactions (e.g., S-H/π interactions, Halogen Bonding)

The specific arrangement of atoms in this compound allows for various intramolecular non-covalent interactions that can influence its conformation and reactivity.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.org This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential opposite the covalent bond, known as the σ-hole. nih.gov In this compound, the chlorine atom can act as a halogen bond donor via its σ-hole. While fluorine is generally a poor halogen bond donor, the chlorine atom can participate in interactions with Lewis bases. Computational models like MP2 (Møller–Plesset perturbation theory) and Symmetry-Adapted Perturbation Theory (SAPT) are used to characterize and quantify the strength of these interactions, which are often dominated by electrostatic and dispersion forces. nih.gov

S-H/π Interactions: This is a type of hydrogen bond where the π-electron cloud of the aromatic ring acts as the hydrogen bond acceptor for the thiol's hydrogen atom. While weaker than conventional hydrogen bonds, these interactions can contribute to the conformational stability of molecules. Computational analysis can identify the geometric parameters and energetic stabilization associated with such an interaction.

These advanced modeling techniques are crucial for a complete understanding of the subtle forces that govern the molecule's structure and its potential interactions with other molecules, which is particularly important in fields like materials science and drug design.

Computational Studies on Reactivity Indices and Reaction Pathways

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to calculate reactivity indices and map out potential reaction pathways, offering insights that complement experimental findings. These studies are crucial for understanding how the electronic structure of a molecule, influenced by its substituents, governs its chemical behavior.

The study of reaction mechanisms through computational means involves identifying stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of reaction kinetics.

While specific computational studies detailing the activation energies and transition state structures for reactions of this compound are not prominently available in the surveyed literature, the methodologies for such investigations are well-established for related compounds. For instance, the atmospheric oxidation of halogenated benzenes like chlorobenzene (B131634) and fluorobenzene (B45895) by hydroxyl radicals has been studied computationally. rsc.org These studies show that the reaction proceeds via a prereaction complex, followed by the formation of a transition state, leading to an adduct. rsc.org For monohalogenated benzenes, these reactions are highly exothermic but also possess significant activation energy barriers, ranging from 5.2 to 7.3 kcal/mol. rsc.org In the transition state for these reactions, the hydroxyl radical is typically oriented parallel to the aromatic ring. rsc.org

Similarly, DFT calculations are used to model the transition states for other reactions, such as the electrophilic chlorination of aromatic compounds. researchgate.net These computational models can predict the most favorable sites for reaction based on the calculated activation energies. researchgate.net For reactions involving thiols, such as their addition to α,β-unsaturated ketones, computational methods like the CBS-QB3 model have been used to compute activation energies. acs.org These studies reveal that substituent effects on the stability of the reactant are a primary factor controlling the activation barriers. acs.org In another example, the activation free energies for the oxidation of aromatic sulfur compounds like thiophene (B33073) and benzothiophene (B83047) have been calculated to be over 40 kcal/mol. whiterose.ac.uk

The reactivity and acidity of a substituted benzenethiol (B1682325) are profoundly influenced by the electronic effects of its substituents. The chlorine and fluorine atoms on this compound are electron-withdrawing groups, which are expected to significantly impact the compound's properties, particularly its acidity (pKa).

Computational Prediction of pKa

The acid dissociation constant, pKa, is a direct measure of a compound's acidity in a specific solvent. Computational methods have been developed to predict pKa values with considerable accuracy. kyushu-u.ac.jp DFT calculations, combined with a solvation model (either implicit, like the SMD model, or a hybrid model with explicit solvent molecules), are commonly employed. researchgate.netwayne.edu Studies have shown that functionals like M06-2X and ωB97XD, when used with appropriate basis sets and the inclusion of a few explicit water molecules hydrogen-bonded to the sulfur atom, can predict the pKa of substituted thiols with an error of less than one pKa unit. wayne.eduresearchgate.net

Effect of Halogen Substituents on Acidity

Electron-withdrawing substituents stabilize the thiolate anion (ArS⁻) formed upon deprotonation, thereby increasing the acidity of the parent thiol (lowering its pKa value). Both chlorine and fluorine exert a strong electron-withdrawing inductive effect. Therefore, this compound is predicted to be a stronger acid than benzenethiol itself. The acidity of substituted benzenethiols correlates well with Hammett substituent constants (σ). acs.orglibretexts.orgwikipedia.org These constants quantify the electron-donating or electron-withdrawing nature of a substituent. A positive Hammett constant indicates an electron-withdrawing group that increases acidity. The Hammett equation provides a linear free-energy relationship:

log(K/K₀) = ρσ

where K and K₀ are the acidity constants of the substituted and unsubstituted compound, respectively, σ is the substituent constant, and ρ is the reaction constant. wikipedia.org For the dissociation of benzenethiols, this relationship holds well, particularly for meta and para substituents. acs.orgnih.gov

The table below illustrates the effect of various substituents on the experimental pKa of benzenethiol.

| Substituent (para-) | Hammett Constant (σₚ) | Experimental pKa |

|---|---|---|

| -NH₂ | -0.66 | 7.47 |

| -OCH₃ | -0.27 | 6.78 |

| -CH₃ | -0.17 | 6.82 |

| -H | 0.00 | 6.62 |

| -Cl | 0.23 | 6.14 |

| -NO₂ | 0.78 | 4.58 |

This table presents representative data to illustrate the general trend of substituent effects on the pKa of para-substituted benzenethiols.

The data clearly shows that electron-donating groups (e.g., -NH₂, -OCH₃) increase the pKa, making the thiol less acidic, while electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the pKa, rendering the thiol more acidic. Given that this compound has two electron-withdrawing halogens, its pKa is expected to be significantly lower than that of unsubstituted benzenethiol.

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 3 Fluorobenzenethiol

Nucleophilic Reactivity of the Thiol Group

The thiol (-SH) group is the primary center of nucleophilic reactivity in 4-Chloro-3-fluorobenzenethiol. The sulfur atom possesses lone pairs of electrons and can be readily deprotonated to form the more potent nucleophile, the thiolate anion (-S⁻). This high nucleophilicity drives its reactions with a wide range of electrophilic species. fluorobenzene.ltd

The sulfur atom in this compound readily reacts with electrophiles. Alkylating agents, which are compounds containing an electron-deficient carbon atom, are common reaction partners. oncohemakey.comnih.gov These reactions typically proceed via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon, displacing a leaving group. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and epoxides. The reaction results in the formation of a new carbon-sulfur bond, yielding a thioether.

The general scheme for such a reaction is: C₆H₃(Cl)(F)SH + R-X → C₆H₃(Cl)(F)S-R + HX (where R-X is an alkylating agent)

The reaction is often carried out in the presence of a weak base to deprotonate the thiol, thereby increasing its nucleophilicity and reaction rate.

Thioethers: As described above, the reaction of this compound with alkylating agents is a primary route to the synthesis of thioethers (also known as sulfides). nih.gov This transformation is a versatile method for introducing the 4-chloro-3-fluorophenylthio moiety into more complex molecular structures. Chiral thioethers are a significant class of organosulfur compounds with applications in medicinal chemistry and organic synthesis. researchgate.net

Disulfides: Thiols can undergo oxidation to form disulfides, which feature a sulfur-sulfur bond. This can occur through exposure to mild oxidizing agents or via catalyzed coupling reactions. fluorobenzene.ltd For this compound, this reaction yields bis(4-chloro-3-fluorophenyl) disulfide. Various reagents can effect this transformation, including air (in the presence of a catalyst), hydrogen peroxide, or halogens. organic-chemistry.org Copper-catalyzed coupling reactions have also been shown to be effective for the synthesis of diaryl disulfides. rsc.org A notable method involves the reaction of a thiol with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which can then react with another thiol molecule. organic-chemistry.org

| Reaction Type | Reactant | Product | General Conditions |

|---|---|---|---|

| Thioether Formation (Alkylation) | Alkyl Halide (R-X) | 4-Chloro-3-fluorophenyl thioether | Presence of a base (e.g., K₂CO₃, Et₃N) |

| Disulfide Formation (Oxidation) | Mild Oxidizing Agent (e.g., I₂, H₂O₂) | Bis(4-chloro-3-fluorophenyl) disulfide | Various, often catalyzed |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The outcome of such reactions on this compound is determined by the cumulative electronic effects of the thiol, fluorine, and chlorine substituents.

The position of electrophilic attack on the benzene ring is directed by the existing substituents. Each group exerts an influence based on its inductive and resonance effects.

Thiol Group (-SH): The thiol group is an activating substituent. Although sulfur is more electronegative than carbon, its lone pair of electrons can be donated into the aromatic π-system through resonance. This resonance effect is dominant, increasing the electron density of the ring (activation) and directing incoming electrophiles to the ortho and para positions (positions 2 and 6).

In this compound, the directing effects of the three substituents must be considered in concert:

-SH (at C1): Strongly directs to C2 (ortho) and C6 (para).

-F (at C3): Directs to C2 (ortho), C4 (ortho, blocked), and C6 (para).

-Cl (at C4): Directs to C3 (ortho, blocked) and C5 (ortho).

The powerful activating and directing effect of the thiol group is expected to dominate. The fluorine atom's directing effect reinforces substitution at positions C2 and C6. The chlorine atom directs towards C5. Therefore, the most probable sites for electrophilic attack are C6 and C2, as they are activated by both the primary directing group (-SH) and the fluorine atom. The C6 position is particularly favored as it is para to the strong thiol director and the fluorine atom.

| Substituent (Position) | Effect Type | Reactivity Effect | Directing Positions |

|---|---|---|---|

| -SH (C1) | +M > -I | Activating | 2 (ortho), 6 (para) |

| -F (C3) | -I > +M | Deactivating | 2 (ortho), 6 (para) |

| -Cl (C4) | -I > +M | Deactivating | 5 (ortho) |

The mechanism of electrophilic aromatic substitution proceeds in two principal steps:

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring, yielding the substituted product.

For this compound, attack at the C6 position leads to a particularly stable arenium ion. The positive charge can be delocalized across the ring and, crucially, onto the sulfur atom of the thiol group. This creates an additional resonance structure where all atoms (except hydrogen) have a complete octet, significantly stabilizing the intermediate and lowering the activation energy for the para-substitution pathway.

Oxidation and Reduction Chemistry

The thiol group is susceptible to oxidation, while the carbon-halogen bonds can undergo reduction under specific conditions.

Oxidation: As mentioned in section 5.1.2, mild oxidation of this compound leads to the formation of bis(4-chloro-3-fluorophenyl) disulfide. fluorobenzene.ltd The use of stronger oxidizing agents can lead to further oxidation of the sulfur atom, yielding sulfinic acids (C₆H₃(Cl)(F)SO₂H) and ultimately sulfonic acids (C₆H₃(Cl)(F)SO₃H).

Reduction: While the thiol group is generally stable to reduction, the carbon-halogen bonds can be cleaved under certain reductive conditions. For instance, catalytic hydrogenation or reaction with strong reducing agents might lead to dehalogenation, removing the chlorine or fluorine atoms. fluorobenzene.ltd However, reactions involving the more labile thiol group are typically more common.

Oxidation to Sulfoxides, Sulfones, and Sulfonic Acids

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of corresponding sulfoxides, sulfones, and ultimately sulfonic acids. This transformation significantly alters the electronic properties and chemical reactivity of the molecule. The oxidation process can be achieved using a variety of oxidizing agents.

Commonly employed oxidants for the conversion of thiols and sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (such as m-chloroperbenzoic acid), and sodium chlorite. organic-chemistry.orgmdpi.com The selectivity of the oxidation, whether it stops at the sulfoxide (B87167) or proceeds to the sulfone, can often be controlled by the choice of the oxidizing agent and the reaction conditions. For instance, milder oxidizing agents or stoichiometric control might favor the formation of the sulfoxide, whereas stronger oxidants or an excess of the reagent typically lead to the sulfone. organic-chemistry.org The further oxidation to sulfonic acids generally requires more vigorous conditions.

The mechanism of oxidation often involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The resulting intermediate then undergoes further steps to yield the oxidized product. The presence of the electron-withdrawing chlorine and fluorine atoms on the benzene ring influences the electron density of the sulfur atom, which in turn can affect the rate and outcome of the oxidation reaction.

A general representation of the oxidation pathway is as follows:

This compound → 4-Chloro-3-fluorophenylsulfoxide → 4-Chloro-3-fluorophenylsulfone → 4-Chloro-3-fluorobenzenesulfonic acid

Reductive Dehalogenation Pathways

Reductive dehalogenation involves the removal of a halogen atom (in this case, chlorine or fluorine) from the aromatic ring and its replacement with a hydrogen atom. This process is a significant pathway for the environmental degradation of halogenated aromatic compounds. In the context of this compound, reductive dehalogenation can be mediated by various chemical and biological systems.

Enzymatic reductive dehalogenation has been observed for various chlorobenzenes in anaerobic microorganisms. nih.gov For instance, cell extracts of Dehalococcoides sp. strain CBDB1 have demonstrated the ability to dehalogenate tri-, tetra-, penta-, and hexachlorobenzenes. nih.gov While specific studies on this compound are not prevalent, the general mechanisms observed for other chlorinated benzenes suggest that similar enzymatic pathways could be involved. These reactions are often part of a respiratory process where the halogenated compound acts as a terminal electron acceptor. nih.gov

Chemical methods for reductive dehalogenation can also be employed, often utilizing reducing agents in the presence of a catalyst. The relative ease of removal of the halogen atoms can depend on their position on the aromatic ring and the nature of the other substituents.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds (e.g., Suzuki, Heck)

The carbon-chlorine and carbon-fluorine bonds in this compound provide reactive sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds. masterorganicchemistry.commdpi.com

The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. masterorganicchemistry.comresearchgate.netthieme.de For this compound, either the C-Cl or the C-F bond could potentially participate in the reaction. Generally, the C-Cl bond is more reactive than the C-F bond in such cross-coupling reactions. The reaction allows for the introduction of a new aryl or vinyl group at the position of the halogen, leading to the formation of more complex molecular structures. The general mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. thieme.de

The Heck reaction is another palladium-catalyzed reaction that couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. masterorganicchemistry.commdpi.com Similar to the Suzuki reaction, the reactivity of the carbon-halogen bonds in this compound would be a key factor in determining the outcome of the reaction. The Heck reaction typically proceeds via oxidative addition of the halide to a palladium(0) complex, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to give the final product. masterorganicchemistry.com

The choice of catalyst, ligands, base, and reaction conditions can significantly influence the efficiency and selectivity of these cross-coupling reactions. The presence of both a chlorine and a fluorine atom on the benzene ring of this compound offers the potential for selective functionalization, depending on the relative reactivity of the two carbon-halogen bonds under specific catalytic systems.

Photochemical Transformations and Degradation Mechanisms

Direct Photolysis Pathways

Direct photolysis involves the absorption of light by a molecule, leading to its excitation and subsequent chemical transformation. For aromatic compounds like this compound, absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds. The carbon-halogen bonds, particularly the C-Cl bond, are often susceptible to photolytic cleavage.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. In this excited state, the C-Cl bond can undergo homolytic cleavage to generate a 4-fluoro-3-thiophenyl radical and a chlorine radical, or heterolytic cleavage to form ions. The specific pathway can be influenced by the solvent and the presence of other chemical species. Photodegradation is a significant process for the removal of organic pollutants from the environment, particularly in sunlit surface waters and on soil surfaces. pjoes.com

Photo-induced Radical Formation and Reaction Mechanisms

The formation of radicals is a key aspect of the photochemical transformation of many aromatic thiols. nih.gov Upon illumination with UV light, aromatic thiols can generate radical species. nih.gov In the case of this compound, the primary photochemical event is likely the homolytic cleavage of the C-Cl or S-H bond.

The resulting aryl and thiyl radicals are highly reactive and can participate in a variety of secondary reactions, including:

Hydrogen abstraction: The radicals can abstract hydrogen atoms from solvent molecules or other organic matter, leading to the formation of 3-fluorobenzenethiol (if the chlorine is removed) or other reduced products.

Reaction with oxygen: In the presence of oxygen, the radicals can react to form peroxy radicals, which can then initiate further oxidative degradation pathways.

Dimerization: Two radicals can combine to form a dimer.

Time-resolved spectroscopy techniques can be used to study the formation and decay of these transient radical species, providing insights into the reaction mechanisms. nih.gov

Influence of Wavelength and Environmental Conditions on Photodegradation Kinetics

The rate and efficiency of photodegradation are highly dependent on the wavelength of the incident light and various environmental conditions.

Wavelength: The photodegradation process is initiated by the absorption of light. Therefore, the wavelength of the incident radiation must overlap with the absorption spectrum of this compound for direct photolysis to occur. Different wavelengths can lead to different excited states and potentially different reaction pathways. UV-B radiation is often primarily responsible for the photodegradation of many organic compounds in the environment. pjoes.com

Environmental Conditions: Several environmental factors can influence the kinetics of photodegradation:

pH: The pH of the medium can affect the speciation of the thiol group (thiol vs. thiolate), which can alter the absorption spectrum and the reactivity of the molecule.

Presence of Dissolved Organic Matter (DOM): DOM can act as a photosensitizer, absorbing light and transferring the energy to the target molecule, thus promoting indirect photolysis. Conversely, DOM can also act as a light screen, reducing the amount of light available for direct photolysis. pjoes.com

Temperature: Temperature can affect the rates of the secondary reactions following the initial photochemical event.

Oxygen Concentration: The presence of oxygen is crucial for photo-oxidative degradation pathways.

The following table summarizes the potential influence of these factors on the photodegradation of this compound.

| Factor | Influence on Photodegradation Kinetics |

|---|---|

| Wavelength | Rate is dependent on the overlap between the light spectrum and the compound's absorption spectrum. Shorter UV wavelengths generally lead to faster degradation. |

| pH | Affects the ionization state of the thiol group, which can alter light absorption and reactivity. |

| Dissolved Organic Matter (DOM) | Can enhance degradation through photosensitization (indirect photolysis) or inhibit it by acting as a light screen. |

| Temperature | Influences the rates of subsequent thermal reactions of photoproducts. |

| Oxygen | Promotes photo-oxidative degradation pathways by reacting with radical intermediates. |

The incorporation of fluorine and chlorine atoms into the molecular framework of active ingredients is a well-established strategy in the design of modern agrochemicals. These halogens can significantly enhance the biological efficacy, metabolic stability, and transport properties of pesticides. Consequently, halogenated aromatic compounds are highly valued as intermediates in the synthesis of new fungicides, herbicides, and insecticides.

This compound serves as a key building block in this context, providing a reliable method to introduce the 4-chloro-3-fluorophenylthio moiety into a target molecule. This structural unit can be a critical component of a new generation of crop protection agents. The predominant method for incorporating fluorine into agrochemicals is through the use of such fluorine-containing building blocks rather than late-stage fluorination.

The thiol group of this compound is a versatile functional handle for synthetic chemists. It can be readily alkylated to form thioethers, a common structural motif in many biologically active compounds. This allows for the connection of the halogenated aromatic ring to other parts of the pesticide molecule, such as a heterocyclic core.

For example, many modern fungicides, including certain strobilurin analogues and succinate dehydrogenase inhibitors (SDHIs), are synthesized from fluorinated and chlorinated aromatic precursors. Likewise, in the field of herbicides, compounds containing a 4-chloro-2-fluoro-3-substituted-phenyl group have been developed, indicating that this specific halogen substitution pattern is beneficial for herbicidal activity. The herbicide 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid is a notable example that features a very similar structural element.

The table below outlines the potential roles of this compound as an intermediate in the synthesis of various classes of agrochemicals.

| Agrochemical Class | Synthetic Role of Intermediate | Example Structural Motif |

| Fungicides | Precursor for building the core structure | Aryl-thioether linkage to a heterocyclic scaffold |

| Herbicides | Introduction of a recognized toxophore | Incorporation of the 4-chloro-3-fluorophenyl group |

| Insecticides | Building block for complex active ingredients | Formation of thioether or disulfide bonds within the final molecule |

Applications of 4 Chloro 3 Fluorobenzenethiol As a Chemical Building Block and Intermediate

Design and Synthesis of Derivatives for Chemical Biology Probes (Excluding Biological Activity/Toxicity)

4-Chloro-3-fluorobenzenethiol serves as a versatile chemical building block for the design and synthesis of specialized derivatives used as chemical biology probes. Its substituted phenyl ring allows for the fine-tuning of physicochemical properties, while the thiol group provides a reactive handle for conjugation to reporter molecules or biomolecules. This section explores the structure-property relationships in the design of such probes and the synthetic strategies for introducing isotopic labels for detection and quantification.

Structure-Property Relationship Studies in Designed Probes

In the context of fluorescent probes, the 4-chloro-3-fluorophenylthio moiety can be appended to a fluorophore. The electronic properties of this group can influence the photophysical properties of the fluorophore, such as its quantum yield and emission wavelength, through inductive and resonance effects. The design of such probes would involve a systematic variation of substituents on the phenyl ring to optimize the desired signaling behavior upon interaction with a biological target.

The table below illustrates hypothetical structural modifications to a generic probe scaffold containing the this compound core and the anticipated impact on key physicochemical properties relevant to chemical biology probes.

| Structural Modification | Anticipated Effect on Lipophilicity (LogP) | Potential Influence on Electronic Properties | Rationale |

|---|---|---|---|

| Replacement of Chlorine with Hydrogen | Decrease | Reduced electron-withdrawing effect | Removal of a lipophilic halogen atom. |

| Replacement of Fluorine with Hydrogen | Slight Decrease | Reduced inductive electron withdrawal | Fluorine has a smaller contribution to lipophilicity than chlorine. |

| Introduction of a para-methoxy group | Increase | Introduction of an electron-donating group | The methoxy group can increase lipophilicity and alter the electronic nature of the ring. |

| Introduction of a meta-nitro group | Increase | Strong electron-withdrawing group addition | The nitro group is highly electron-withdrawing and can increase polarity and lipophilicity. |

Synthetic Strategies for Radiolabeled or Isotope-Tagged Analogs